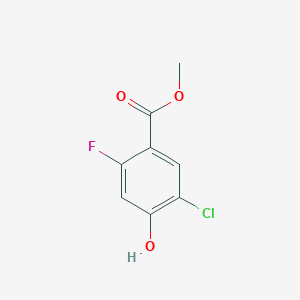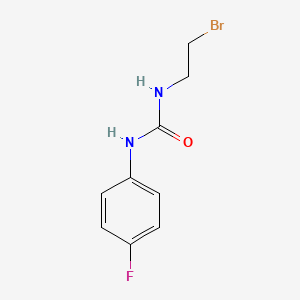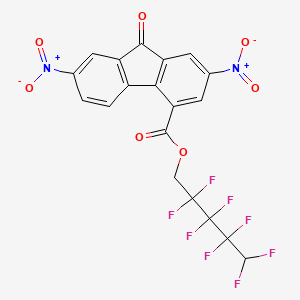
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
Descripción general
Descripción
“2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate” is a complex organic compound. It contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon. The compound also contains a carboxylate group, nitro groups, and a fluorinated pentyl chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the polycyclic aromatic backbone. The fluorinated pentyl chain would likely add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro groups and the carboxylate group. The fluorinated pentyl chain may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorinated pentyl chain could impart unique properties, such as increased hydrophobicity .Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is not fully understood. However, it is believed that the compound exerts its effects through the formation of reactive intermediates that can react with biological molecules. The compound has been shown to have potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. This compound has also been shown to disrupt mitochondrial function, leading to the generation of reactive oxygen species and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has several advantages for use in laboratory experiments. The compound is highly stable and has a long shelf life, making it easy to handle and store. This compound is also readily available and can be synthesized in large quantities. However, the compound is highly toxic and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate. One potential area of research is the development of novel materials using this compound as a building block. Another area of research is the investigation of the compound's potential as an explosive material. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has been studied extensively for its potential applications in various fields. The compound has shown promising results in the field of materials science, where it has been used as a building block for the synthesis of novel materials. This compound has also been studied for its potential use as an explosive material due to its high density and explosive properties.
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 2,7-dinitro-9-oxofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F8N2O7/c20-16(21)18(24,25)19(26,27)17(22,23)6-36-15(31)12-5-8(29(34)35)4-11-13(12)9-2-1-7(28(32)33)3-10(9)14(11)30/h1-5,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMDDKYONMUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F8N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


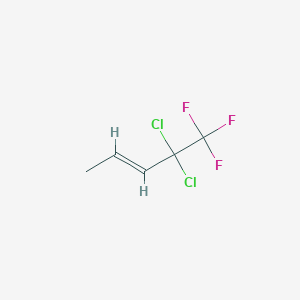
![N-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3040854.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)
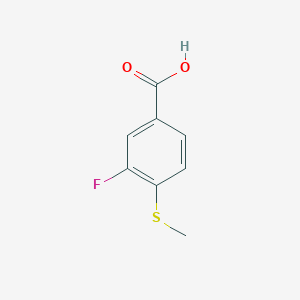
![N1-(5-([2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio)-1,3,4-thiadiazol-2-YL)-2-chloroacetamide](/img/structure/B3040859.png)

![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)


![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
